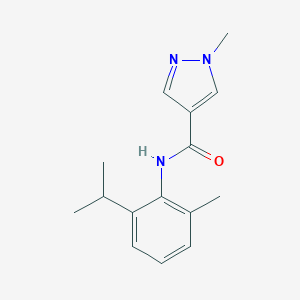![molecular formula C16H13F2NO4 B279911 Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate](/img/structure/B279911.png)
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate, also known as DFB, is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the family of benzamide derivatives. DFB is a white powder that is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol.
Mechanism of Action
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate acts as an inhibitor of various enzymes and proteins involved in inflammation, cancer, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antibacterial effects by inhibiting the growth of certain bacterial strains.
Advantages and Limitations for Lab Experiments
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily obtained and purified. It has also been shown to have potential applications in various fields of research. However, there are limitations to its use as well. This compound has not been extensively studied, and its safety profile is not well-established. Additionally, it may have off-target effects on other enzymes and proteins.
Future Directions
There are several future directions for research involving Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another potential direction is the study of this compound's effects on other enzymes and proteins, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to establish the safety profile of this compound and to determine its potential side effects.
Conclusion:
This compound, or this compound, is a synthetic compound with potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties through its inhibition of various enzymes and proteins. While it has several advantages for use in lab experiments, its safety profile is not well-established, and further studies are needed to determine its potential side effects. Future research involving this compound could lead to the development of new drugs for the treatment of various diseases and the discovery of new therapeutic targets.
Synthesis Methods
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-difluoromethoxybenzoyl chloride with 3-aminobenzoic acid followed by methylation of the resulting compound with dimethyl sulfate. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has been used in scientific research for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of certain enzymes and proteins involved in these processes.
Properties
Molecular Formula |
C16H13F2NO4 |
|---|---|
Molecular Weight |
321.27 g/mol |
IUPAC Name |
methyl 3-[[4-(difluoromethoxy)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H13F2NO4/c1-22-15(21)11-3-2-4-12(9-11)19-14(20)10-5-7-13(8-6-10)23-16(17)18/h2-9,16H,1H3,(H,19,20) |
InChI Key |
WZVZVKCDYLFFKE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
